molecular formula C14H12Cl2N2O3S B2737882 2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid CAS No. 882229-32-5

2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid

Cat. No.: B2737882
CAS No.: 882229-32-5
M. Wt: 359.22
InChI Key: VVOOIDAUVKRQRP-UHFFFAOYSA-N
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Description

2-({1-[(2,6-Dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid (CAS: 882229-32-5) is a pyrazole-based compound featuring a 2,6-dichlorobenzyl group, a formyl substituent at position 4, a methyl group at position 3, and a sulfanyl acetic acid moiety at position 5 of the pyrazole ring . However, it is listed as a discontinued product by CymitQuimica, indicating challenges in commercial viability, synthesis, or stability .

Properties

IUPAC Name

2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-8-10(6-19)14(22-7-13(20)21)18(17-8)5-9-11(15)3-2-4-12(9)16/h2-4,6H,5,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOOIDAUVKRQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SCC(=O)O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, a sulfanyl group, and an acetic acid moiety. Its molecular formula is C15H14Cl2N2O2S, with a molecular weight of approximately 356.25 g/mol. The presence of the dichlorophenyl group enhances its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the PI3K/AKT/mTOR signaling pathway .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been explored in the context of neuroinflammation. A related study indicated that compounds with similar structures could inhibit nitric oxide production in LPS-stimulated microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease . This inhibition is crucial as excessive nitric oxide production contributes to neuronal damage and inflammation.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as MAPK and NF-kB, which are involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Neuroinflammation : A study published in PubMed demonstrated that a pyrazole derivative significantly reduced inflammatory markers in animal models of neurodegeneration . The compound was effective in mitigating symptoms associated with neuroinflammation.
  • Anticancer Activity Assessment : In another investigation, a series of pyrazole-based compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerHighInduces apoptosis; inhibits PI3K/AKT/mTOR
Anti-inflammatoryModerateInhibits nitric oxide production
NeuroprotectivePromisingReduces inflammatory markers

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities, which are summarized below:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds can exhibit anticancer properties. The specific structure of 2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid may enhance its efficacy against certain cancer cell lines. For instance, compounds with similar pyrazole structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The presence of the sulfanyl group in the compound may contribute to its anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response . This suggests potential applications in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

Research has been conducted to evaluate the efficacy of this compound in various applications:

Case Study 1: Anticancer Screening

In a study assessing the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound using animal models with induced inflammation. The results showed a marked reduction in inflammatory markers compared to control groups, suggesting its potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The compound shares structural motifs with several agrochemicals, particularly triazole derivatives:

  • Etaconazole (CAS: N/A): Contains a 1,2,4-triazole core with a 2,4-dichlorophenyl group and a 1,3-dioxolane ring. Unlike the target compound, it lacks the pyrazole ring and sulfanyl acetic acid group, but its dichlorophenyl substituent suggests similar bioactivity against fungal targets .
  • Propiconazole (CAS: N/A): Features a triazole linked to a 2,4-dichlorophenyl group and a propyl-substituted dioxolane. Its efficacy as a fungicide may stem from the chlorinated aromatic system, a feature shared with the target compound .
Table 1: Key Structural Differences
Compound Core Structure Key Substituents Commercial Status
Target Compound Pyrazole 2,6-Dichlorobenzyl, formyl, sulfanyl acetic acid Discontinued
Etaconazole 1,2,4-Triazole 2,4-Dichlorophenyl, ethyl-dioxolane Active
Propiconazole 1,2,4-Triazole 2,4-Dichlorophenyl, propyl-dioxolane Active

Key Insight : The target compound’s pyrazole core and sulfanyl acetic acid group differentiate it from triazole-based agrochemicals. These structural variations may influence binding affinity to biological targets or physicochemical properties like solubility.

Pyrazole Derivatives with Formyl Groups

  • 1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde (CAS: 1006483-39-1): A bipyrazole derivative with a formyl group and ethyl/methyl substituents. Its molecular weight (280.33 g/mol) is lower than the target compound’s inferred weight (~400 g/mol), suggesting the latter’s dichlorophenyl and sulfanyl acetic acid groups contribute to higher hydrophobicity .
Table 2: Functional Group Comparison
Compound Formyl Position Additional Functional Groups Molecular Weight (g/mol)
Target Compound Position 4 Sulfanyl acetic acid, dichlorobenzyl ~400 (estimated)
Bipyrazole derivative Position 4 Ethyl, methyl, phenyl 280.33

Chlorinated Heterocycles in Pharmaceuticals

lists multiple chlorinated heterocycles, such as 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride , which shares a halogenated aromatic system and heterocyclic core. However, the isoxazole ring and carboxylic acid chloride group contrast with the pyrazole and sulfanyl acetic acid in the target compound .

Key Insight: Chlorinated aromatic systems are common in bioactive molecules due to their metabolic stability and hydrophobic interactions. The target compound’s 2,6-dichlorophenyl group may offer steric or electronic advantages over 2,4-dichloro or mono-chloro analogues.

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